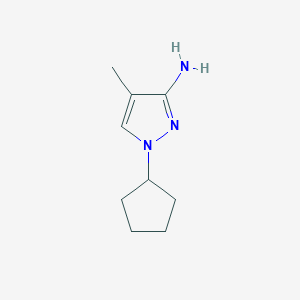

1-cyclopentyl-4-methyl-1H-pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

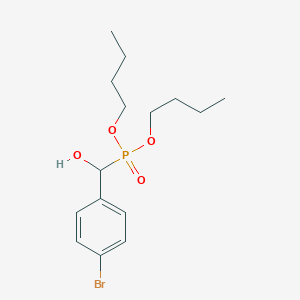

“1-cyclopentyl-4-methyl-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C9H15N3 . It is used in research and is not intended for human or veterinary use.

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H15N3/c1-7-9(10)6-12(11-7)8-4-2-3-5-8;/h6,8H,2-5,10H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 165.24 . The compound is in solid form .Aplicaciones Científicas De Investigación

Solid-Phase Syntheses of Pyrazoles

Shen, Shu, and Chapman (2000) discuss a versatile method for synthesizing highly substituted pyrazoles and isoxazoles through condensation, cyclization, and post-cleavage reduction processes. This approach yields products with excellent purities and yields, demonstrating the compound's utility in creating diverse pyrazolic structures Versatile and efficient solid-phase syntheses of pyrazoles and isoxazoles.

Bicyclization Approaches to Pyrazolo[3,4-b]pyridine Derivatives

Tu et al. (2014) established a four-component bicyclization strategy, leading to the synthesis of skeletally diverse pyrazolo[3,4-b]pyridines. This method showcases the compound's flexibility in constructing multicyclic structures with controlled spatial configurations Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives.

Synthesis of Heteroaromatic Amine Derivatives

Ibrahim et al. (2011) explored the cyanoacetylation reactions of amines to prepare triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, indicating the compound's role in heteroaromatic chemistry and its potential in developing new chemical entities Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives.

Characterization and Bioactivity of Pyrazole Derivatives

Titi et al. (2020) focused on the synthesis, characterization, and bioactivity of various pyrazole derivatives. Their research highlights the potential pharmacophore sites for antitumor, antifungal, and antibacterial activities, showcasing the compound's relevance in medicinal chemistry Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It’s suggested that the compound may interact with its targets through non-covalent interactions, leading to changes in the target’s function .

Result of Action

Similar compounds have been found to exhibit various biological activities, including antifungal and antiparasitic effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-cyclopentyl-4-methyl-1H-pyrazol-3-amine . .

Propiedades

IUPAC Name |

1-cyclopentyl-4-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-6-12(11-9(7)10)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBUEXFDQGFROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2879887.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2879890.png)

![Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B2879895.png)

![1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2879899.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2879905.png)